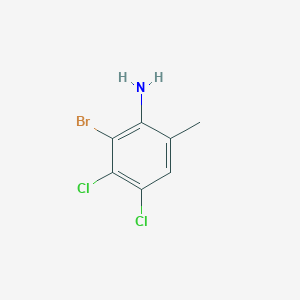

2-Bromo-3,4-dichloro-6-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

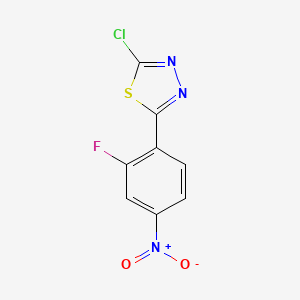

The compound “2-Bromo-3,4-dichloro-6-methylaniline” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an amino group attached to the carbon atom of a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with an amino group (NH2) and a methyl group (CH3) attached to it, along with bromine and chlorine atoms . The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis

Anilines can participate in a variety of chemical reactions. For example, they can react with alkyl halides to form N-alkylated anilines . They can also undergo acylation reactions to form amides .Scientific Research Applications

Palladium(0) Catalyzed Synthesis

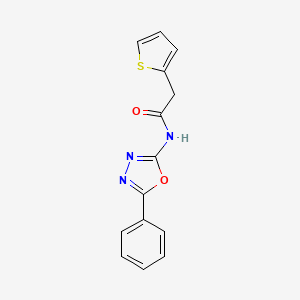

A study explored the Suzuki cross-coupling reaction to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These analogs showed potential in determining structural characteristics through Density Functional Theory (DFT) investigations. This synthesis highlights the utility of 2-Bromo-3,4-dichloro-6-methylaniline in creating compounds with diverse functionalities and structural analysis applications (Rizwan et al., 2021).

Synthesis of 4-Bromo-2-chlorotoluene

The compound was synthesized starting from 4-bromo-2-nitrotoluene, which was reduced to form 5-bromo-2-methylaniline. This process, involving diazotization and Sandmeyer reaction, demonstrates the compound's role in the synthesis of structurally related compounds (Xue Xu, 2006).

Metabolism Studies

Research on the metabolism of 2-bromo-4-methylaniline by rat liver microsomes identified various metabolites, including benzyl alcohols and benzaldehydes. This study is significant in understanding the metabolic pathways and potential toxicological implications of halogenated anilines (Boeren et al., 1992).

Anodic Decomposition Pathways

A study investigated the anodic decomposition pathways of 2,4-dibromo-6-methylaniline in aqueous sulfuric acid solutions. This research provides insight into the electrochemical behavior of brominated anilines, which is valuable for understanding their stability and reactivity under different conditions (Arias et al., 1990).

Mechanism of Action

Target of Action

It’s known that similar compounds participate in palladium-catalyzed selective amination .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, similar compounds like 2-Bromo-4-methylaniline participate in palladium-catalyzed selective amination of 3-bromoquinoline .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .

Result of Action

It’s known that similar compounds can yield products like 3-(2-bromo-4-methylphenylamino)quinoline .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-3,4-dichloro-6-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRERQLWUHRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2453004.png)

![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)

![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)

![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)